molecular formula C15H20O3 B3314806 Ethyl 4-(2,4,5-trimethylphenyl)-4-oxobutanoate CAS No. 951889-43-3

Ethyl 4-(2,4,5-trimethylphenyl)-4-oxobutanoate

Cat. No. B3314806
CAS RN: 951889-43-3
M. Wt: 248.32 g/mol
InChI Key: CFEPKKAOZBTMCF-UHFFFAOYSA-N
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Description

Ethyl 4-(2,4,5-trimethylphenyl)-4-oxobutanoate, also known as ethyl 4-(2,4,5-trimethylphenyl)butane-2,3-dione, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 268.34 g/mol. This compound has various applications in biochemical and physiological research due to its unique properties.

Scientific Research Applications

General Clinical Toxicology of Oral Retinoids

A review of retinoids, including etretinate—an ethyl ester of a retinoic acid derivative—highlights their therapeutic uses and clinical toxic effects. The study suggests differential efficacy and toxicity spectra among retinoids, indicating the nuanced roles of similar organic compounds in medical applications (Windhorst & Nigra, 1982).

Antioxidant Activity Detection Methods

Research into antioxidants, including various organic compounds, explores critical tests used to determine antioxidant activity. This includes a discussion on detection mechanisms, applicability, and the pros and cons of different methods. The study underscores the significance of organic compounds in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

Microbial Degradation of Fuel Oxygenates

This review focuses on the biodegradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), highlighting the environmental fate of these substances. It emphasizes the need for understanding the degradation pathways of similar organic pollutants in aquatic and soil environments for environmental remediation efforts (Schmidt et al., 2004).

Ethylene Scavengers for Horticultural Produce

A study on potassium permanganate-based ethylene scavengers for fresh produce illustrates the application of chemical agents in extending the postharvest life of fruits and vegetables. This research highlights the potential of certain chemicals to influence agricultural and food storage practices (Álvarez-Hernández et al., 2019).

Chemical Recycling of Polyethylene Terephthalate

Research on the chemical recycling of poly(ethylene terephthalate) (PET) examines the conversion of this plastic back into its monomers or other valuable materials. This study demonstrates the broader applicability of organic chemistry in recycling and sustainability efforts (Karayannidis & Achilias, 2007).

properties

IUPAC Name

ethyl 4-oxo-4-(2,4,5-trimethylphenyl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-5-18-15(17)7-6-14(16)13-9-11(3)10(2)8-12(13)4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEPKKAOZBTMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C=C(C(=C1)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001261009
Record name Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951889-43-3
Record name Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951889-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4,5-trimethyl-γ-oxobenzenebutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001261009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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